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Introduction

YNT-185 is a pioneering non-peptide, small molecule that functions as a potent and selective

agonist for the orexin type-2 receptor (OX2R).[1][2][3] Developed as a research tool and a

potential therapeutic agent, YNT-185 mimics the action of the endogenous neuropeptide

orexin-A, which plays a crucial role in the regulation of wakefulness.[4] The loss of orexin-

producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder

characterized by excessive daytime sleepiness and cataplexy.[5][6] YNT-185 has been

instrumental in providing proof-of-concept for the mechanistic treatment of narcolepsy by

targeting the OX2R, thereby correcting the primary deficit of the disease.[3][5][7] This

document provides an in-depth overview of the pharmacological properties, experimental

validation, and signaling pathways associated with YNT-185.

Core Pharmacological Characteristics
YNT-185 acts as an orthosteric, full agonist for the OX2R.[5] Its activity has been characterized

through a series of in vitro and in vivo studies, which have established its selectivity and

functional effects on sleep-wake states.

Data Presentation: Quantitative Pharmacology
The potency and selectivity of YNT-185 have been quantified in cell-based assays, while its

efficacy has been demonstrated in animal models of narcolepsy.
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Table 1: In Vitro Receptor Activity Profile of YNT-185

Parameter Receptor Cell Line Value Reference

EC₅₀ Human OX2R CHO 28 ± 4 nM [1][5][6]

EC₅₀ Human OX1R CHO 2,750 nM [1][5][6]

Selectivity OX2R vs. OX1R CHO ~100-fold [5][6]

pA₂ (Suvorexant) Human OX2R CHO 6.8 [5][6]

| pA₂ (EMPA) | Human OX2R | CHO | 7.4 |[5][6] |

Table 2: In Vivo Efficacy of YNT-185 in Mouse Models

Administration Dose Animal Model Key Effect Reference

Intracerebroven

tricular (i.c.v.)
30-300 nmol Wild-Type Mice

Dose-
dependent
increase in
wakefulness

[5][8]

Intraperitoneal

(i.p.)
20-40 mg/kg Wild-Type Mice

Significant

increase in

wakefulness

[1][8]

Intraperitoneal

(i.p.)
40-60 mg/kg

Orexin Knockout

(OXKO) Mice

Suppression of

cataplexy-like

episodes

[5][6]

| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/Ataxin-3 Mice | Decrease in chocolate-induced

cataplexy |[5][6] |

Mechanism of Action & Signaling Pathway
As a G protein-coupled receptor (GPCR), the orexin type-2 receptor (OX2R) primarily signals

through the Gαq protein subunit.[9] Upon binding, YNT-185 stabilizes an active conformation of

the OX2R, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored

intracellular calcium (Ca²⁺), which serves as a key second messenger to modulate neuronal

excitability and promote wakefulness.[5][9][10]
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Caption: YNT-185 activates the OX2R/Gαq signaling cascade.

Experimental Protocols & Methodologies
The pharmacological profile of YNT-185 was established using standardized in vitro and in vivo

assays.

In Vitro Ca²⁺ Mobilization Assay
This assay quantifies the agonist activity of YNT-185 at orexin receptors by measuring changes

in intracellular calcium concentration.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human

OX1R or human OX2R are cultured in appropriate media.[5][11]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Compound Addition: Varying concentrations of YNT-185 are added to the cells.

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular Ca²⁺

levels, are measured using a fluorometric imaging plate reader.
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Data Analysis: The concentration-response curve is generated, and the EC₅₀ value is

calculated to determine the potency of YNT-185.[5][6] For antagonist studies, cells are pre-

incubated with an antagonist (e.g., suvorexant) before adding YNT-185.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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